Encaleret

Catalog No.
S527111
CAS No.
787583-71-5
M.F
C29H33ClFNO4
M. Wt
514.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Encaleret

CAS Number

787583-71-5

Product Name

Encaleret

IUPAC Name

4-[2-[(1R)-1-[(2R)-3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid

Molecular Formula

C29H33ClFNO4

Molecular Weight

514.0 g/mol

InChI

InChI=1S/C29H33ClFNO4/c1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20/h5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35)/t19-,22-/m1/s1

InChI Key

UNFHDRVFEQPUEL-DENIHFKCSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

JIT-305; JIT305; JIT 305; Encaleret

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O

The exact mass of the compound Encaleret is 513.2082 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Encaleret (CAS 787583-71-5), also known as JIT-305 or MK-5442, is an orally active, small-molecule negative allosteric modulator (calcilytic) of the calcium-sensing receptor (CaSR) [1]. In procurement and material selection for endocrinology and mineral homeostasis research, Encaleret is prioritized over broad-spectrum calcium supplements because it directly targets the CaSR to modulate endogenous parathyroid hormone (PTH) secretion and renal calcium reabsorption . Available as a free base as well as in various salt forms (such as sulfate and sodium), it provides critical flexibility for formulation scientists optimizing oral bioavailability and aqueous solubility in preclinical models .

Substituting Encaleret with standard-of-care treatments (calcium and active vitamin D) or first-generation calcilytics compromises both experimental validity and therapeutic modeling[1]. Conventional calcium therapy successfully raises blood calcium levels but simultaneously exacerbates hypercalciuria (excess urinary calcium), which can lead to nephrocalcinosis and severe kidney damage in in vivo models[1]. Furthermore, first-generation calcilytics like NPS-2143 exhibit lower receptor affinity and require higher dosing concentrations, increasing the risk of off-target effects in cellular assays . Encaleret specifically addresses these limitations by normalizing both serum and urinary calcium simultaneously, making it a highly targeted compound for precise, kidney-sparing CaSR modulation [1].

Quantified In Vitro Receptor Antagonism Potency

Encaleret demonstrates exceptionally high potency as a CaSR antagonist, with an in vitro IC50 of 0.012 µM (12 nM) [1]. In direct comparison, the first-generation calcilytic benchmark, NPS-2143, exhibits an IC50 of 43 nM. This represents a greater than 3.5-fold increase in inhibitory potency for Encaleret.

Evidence DimensionCaSR Inhibitory Concentration (IC50)
Target Compound Data0.012 µM (12 nM)
Comparator Or BaselineNPS-2143 (43 nM)
Quantified Difference>3.5-fold higher potency for Encaleret
ConditionsIn vitro CaSR antagonism assay

The higher potency allows researchers to use significantly lower concentrations in cellular assays, minimizing solvent toxicity and off-target interactions.

Dual Normalization of Serum and Urine Calcium

In clinical evaluations of Autosomal Dominant Hypocalcemia Type 1 (ADH1), Encaleret achieved dual normalization of both serum and urine calcium in 76% of subjects [1]. Conversely, only 4% of subjects achieved these target ranges when maintained on the conventional baseline therapy of calcium and active vitamin D [1].

Evidence DimensionProportion of subjects achieving target serum and urine calcium ranges
Target Compound Data76% of subjects
Comparator Or BaselineConventional therapy baseline (4% of subjects)
Quantified Difference72 percentage point improvement
Conditions24-week clinical evaluation (Phase 3 CALIBRATE trial)

Validates Encaleret as a primary procurement choice for developing kidney-sparing hypocalcemia models, as generic calcium supplements fail to prevent renal calcium excretion.

Quantitative Reduction in Urinary Calcium Excretion

Encaleret actively reduces urinary calcium excretion, a critical differentiator from standard calcium supplementation. Administration of Encaleret resulted in a mean reduction of 200 mg/day in 24-hour urine calcium from baseline [1]. Standard of care treatments typically increase this metric, leading to renal toxicity [1].

Evidence Dimension24-hour urine calcium reduction
Target Compound DataMean reduction of 200 mg/day
Comparator Or BaselineBaseline standard of care (exacerbates hypercalciuria)
Quantified Difference200 mg/day absolute reduction vs baseline
ConditionsIn vivo human ADH1 model, measured from Week 4 to Week 24

Provides definitive proof of Encaleret's distinct mechanism of action on renal CaSR, essential for researchers studying nephrocalcinosis prevention.

Formulation Flexibility Through Diverse Salt Forms

Unlike many experimental calcilytics restricted to a single chemical form, Encaleret is synthesized and available as a free base (CAS 787583-71-5), as well as sulfate hydrate, sulfate, and sodium salts . This structural diversity allows formulation scientists to benchmark solubility and dissolution profiles against a wider range of delivery vehicles compared to single-form generic analogs .

Evidence DimensionAvailable chemical forms for processability
Target Compound DataMultiple forms (Free base, sulfate, sodium)
Comparator Or BaselineGeneric single-form calcilytics
Quantified DifferenceBroader pharmacokinetic and solubility tuning capabilities
ConditionsPreclinical formulation development and solubility testing

Enables procurement and formulation teams to optimize oral bioavailability and aqueous solubility for diverse in vitro and in vivo dosing requirements.

Preclinical Modeling of Autosomal Dominant Hypocalcemia Type 1 (ADH1)

Driven by its ability to normalize both serum and urine calcium (a 72 percentage point improvement over conventional therapy), Encaleret is a highly effective reference compound for in vivo modeling of ADH1 and evaluating novel CaSR antagonists [1].

High-Throughput Screening of GPCR Allosteric Modulators

With an established IC50 of 0.012 µM, Encaleret serves as a highly potent positive control in high-throughput screening assays targeting Class C G-protein coupled receptors, specifically for identifying negative allosteric modulators .

Formulation and Processability Optimization

The availability of Encaleret in multiple forms, including free base and sulfate salts, makes it highly suitable for pharmaceutical processability studies aimed at optimizing the oral delivery and aqueous solubility of small-molecule calcilytics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

513.2082144 Da

Monoisotopic Mass

513.2082144 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EF8081AQ6G

Wikipedia

Encaleret

Dates

Last modified: 02-18-2024

Explore Compound Types